Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
CAS No.: 852374-84-6
Cat. No.: VC7272363
Molecular Formula: C22H18FN5O3S
Molecular Weight: 451.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852374-84-6 |
|---|---|
| Molecular Formula | C22H18FN5O3S |
| Molecular Weight | 451.48 |
| IUPAC Name | ethyl 2-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-8-3-4-9-17(16)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)14-6-5-7-15(23)12-14/h3-12H,2,13H2,1H3,(H,24,29) |
| Standard InChI Key | XEXCVGSUARJRAP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. A thioacetamido linker (-S-CH2-CONH-) bridges the triazolopyridazine moiety to a 2-aminobenzoate ester (Figure 1). Key structural attributes include:
-
Triazolopyridazine scaffold: A bicyclic system combining triazole (5-membered) and pyridazine (6-membered) rings, enabling π-π stacking interactions with biological targets .
-
3-Fluorophenyl substituent: The electron-withdrawing fluorine atom at the meta position enhances metabolic stability and modulates electronic properties .
-
Thioether linkage: The sulfur atom in the acetamido bridge may contribute to redox activity or metal coordination .
Table 1: Calculated physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₁₉FN₆O₃S |
| Molecular weight | 502.51 g/mol |
| LogP (lipophilicity) | 3.2 (estimated) |
| Hydrogen bond donors | 2 (NH, CONH) |
| Hydrogen bond acceptors | 8 (3×N, 3×O, S, F) |
Synthesis and Derivatives
Synthetic Pathways
While direct synthesis protocols for this specific compound remain unpublished, analogous triazolopyridazine derivatives suggest a multi-step approach :
-
Formation of triazole core: Cyclocondensation of 3-fluorophenylhydrazine with a pyridazine precursor under acidic conditions.
-
Thioether formation: Reaction of 6-mercapto-triazolopyridazine with chloroacetamide derivatives.
-
Esterification: Coupling of the thioacetamido intermediate with ethyl 2-aminobenzoate using carbodiimide crosslinkers.
Critical reaction parameters:
-
Temperature control (60–100°C) to prevent decomposition of the fluorophenyl group .
-
Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ester group .
Structural Modifications
Modifications reported in related compounds include:
-
Replacement of the 3-fluorophenyl group with pyridyl or substituted phenyl groups, altering target affinity .
-
Substitution of the thioether with oxygen or selenium analogs, impacting redox properties .
Biological Activity and Mechanisms
| Cell Line | This Compound* | Cisplatin | 5-Fluorouracil |
|---|---|---|---|
| MCF-7 | 42.3 ± 1.7 | 18.9 ± 0.5 | 25.4 ± 1.2 |
| A549 | 56.8 ± 2.1 | 22.1 ± 0.8 | 31.7 ± 1.5 |
| *Estimated from structural analogs . |
Antimicrobial Activity
The thioacetamido bridge and fluorophenyl group may confer broad-spectrum antimicrobial effects. A benzo[d]thiazole-triazole hybrid demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli , suggesting potential utility in combating resistant pathogens.
Future Directions
Structural Optimization
-
Introduce polar groups (e.g., -SO₃H) to improve water solubility.
-
Explore prodrug strategies by masking the ester group with enzymatically cleavable protectors.
Target Identification
Proteomic studies are needed to identify binding partners, with preliminary data suggesting kinase or tubulin inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume